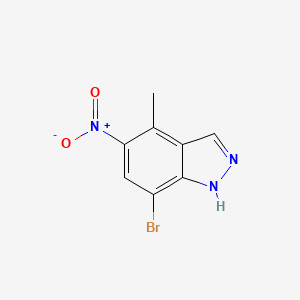

![molecular formula C7H4FIN2 B1325008 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 900514-10-5](/img/structure/B1325008.png)

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Overview

Description

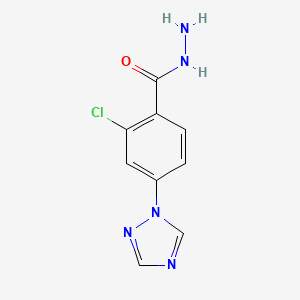

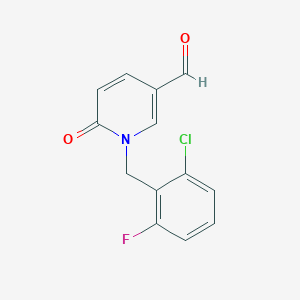

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the empirical formula C7H4FIN2 . It belongs to the class of fluorinated building blocks and exhibits interesting chemical properties. The molecular weight of this compound is approximately 262.02 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-b]pyridine core with fluorine and iodine substituents. The SMILES notation for this compound is: Fc1cnc2[nH]cc(I)c2c1 . The arrangement of atoms and functional groups within the pyrrolo ring system influences its reactivity and biological properties.

Scientific Research Applications

Synthesis Methodologies

Synthesis Approaches : 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine has been synthesized through various methods. For instance, Carl Thibault et al. (2003) described the preparation of a related compound, 4-fluoro-1H-pyrrolo[2,3-b]pyridine, via regioselective fluorination using the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003).

Practical Synthesis for Pharmaceutical Intermediates : Xin Wang et al. (2006) explored the practical synthesis of a key pharmaceutical intermediate, a derivative of 1H-pyrrolo[2,3-b]pyridine, highlighting its relevance in pharmaceutical manufacturing (Wang et al., 2006).

Chemical Properties and Functionalization

Functional Group Installation : F. V. Kieseritzky and Johan Lindström (2010) synthesized pyridines substituted with multiple elements, demonstrating the versatility of pyridine compounds in chemical synthesis (Kieseritzky & Lindström, 2010).

Chemical Sensing Applications : A study by Pampa Maity et al. (2018) showcased the use of a pyrrolo[3,4-c]pyridine-based fluorescent chemosensor for Fe3+/Fe2+ sensitivity, highlighting its potential application in biological and chemical sensing (Maity et al., 2018).

Biological and Pharmacological Research

Kinase Inhibition Studies : Research by Julio Caballero et al. (2011) involved docking and quantitative structure–activity relationship studies of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, indicating their significance in drug discovery and molecular biology (Caballero et al., 2011).

Antitumor Activity : A. Carbone et al. (2013) synthesized 1H-pyrrolo[2,3-b]pyridine derivatives with significant antitumor activity, particularly in mesothelioma models, showcasing the compound's potential in cancer research (Carbone et al., 2013).

Radiopharmaceutical Applications

PET Imaging Tracers : The synthesis of radiopharmaceuticals like [18F]MK-6240 for PET imaging of neurofibrillary tangles has been reported, indicating the use of pyrrolo[2,3-b]pyridine derivatives in advanced medical imaging (Hopewell et al., 2019).

Study of Nicotinic Acetylcholine Receptors : Research by A. Horti et al. (1998) on the synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine demonstrates the compound's utility in studying nicotinic acetylcholine receptors, an important aspect in neurological research (Horti et al., 1998).

Mechanism of Action

Target of Action

It’s known that halogenated indoles, a class of compounds to which this molecule belongs, have shown activity against certain nematodes and insects .

Mode of Action

It’s suggested that halogenated indoles might interact with glutamate-gated chloride channels (glucl) in parasites . These channels are known targets in parasitology for drug design and selection .

Biochemical Pathways

The interaction with glucl suggests that it may affect neurotransmission in parasites, leading to paralysis and death .

Result of Action

The compound has shown nematicidal and insecticidal activities. For instance, it has been found to effectively control J2s of the root-knot nematode, Meloidogyne incognita . It’s also suggested that the compound induces a non-apoptotic death in parasites, possibly through the formation of large vacuoles in the worms .

Biochemical Analysis

Biochemical Properties

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, potentially acting as an inhibitor or modulator. For instance, it has been studied for its interaction with fibroblast growth factor receptors (FGFRs), where it may inhibit the receptor’s activity . This interaction can affect downstream signaling pathways, leading to changes in cellular functions.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FGFRs can lead to altered cell proliferation and differentiation . Additionally, this compound may affect the expression of specific genes involved in cell cycle regulation and apoptosis, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form hydrogen bonds with specific amino acids in the active sites of enzymes or receptors, leading to inhibition or activation of their functions . This compound’s ability to modulate enzyme activity can result in significant changes in cellular processes, including signal transduction and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular homeostasis . Understanding its metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to specific tissues, where it exerts its biochemical effects . Its localization and accumulation within cells can impact its efficacy and potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGPKXOWCGPCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640114 | |

| Record name | 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900514-10-5 | |

| Record name | 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 900514-10-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

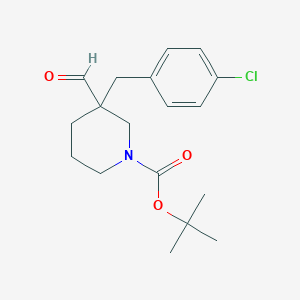

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)

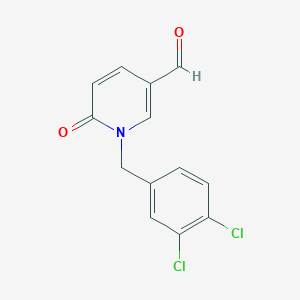

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)

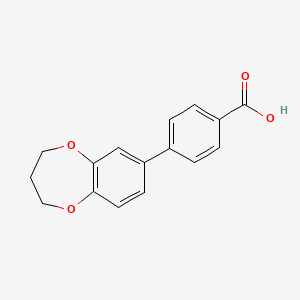

![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)

![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)

![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)